REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH:6]([CH3:8])[O-].[Na+].Br[CH2:11][C:12]1[CH:16]=[CH:15][S:14][CH:13]=1.C[O:18]CCOC(O)C>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:8][O:18][CH2:11][C:12]1[CH:16]=[CH:15][S:14][CH:13]=1 |f:0.1|
|
Name
|
sodium methoxyethoxyethoxide
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
COCCOC([O-])C.[Na+]
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CSC=C1
|
Name
|
methoxyethoxyethanol
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
COCCOC(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
gave a crude oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOCCOCC1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |